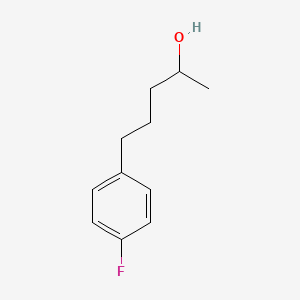
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is an organic compound with the molecular formula C5H9F2NO2S. This compound is characterized by the presence of a difluorocyclopropyl group attached to an ethane-1-sulfinamide moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the difluorocyclopropyl group. This can be achieved through the reaction of a suitable alkene with a difluorocarbene precursor under controlled conditions.
Sulfinamide Formation: The difluorocyclopropyl intermediate is then reacted with an appropriate sulfinamide precursor to form the final product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and sulfinamide formation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the sulfinamide group can yield the corresponding amine.
Substitution: The difluorocyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclopropyl derivatives.
Scientific Research Applications
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide involves its interaction with specific molecular targets. The difluorocyclopropyl group can modulate the compound’s reactivity and binding affinity, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorocyclopropyl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
2-(2,2-Difluorocyclopropyl)ethane-1-amine: Lacks the sulfinamide group, resulting in different chemical properties.
Uniqueness
2-(2,2-Difluorocyclopropyl)ethane-1-sulfinamide is unique due to the presence of both the difluorocyclopropyl and sulfinamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H9F2NOS |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-(2,2-difluorocyclopropyl)ethanesulfinamide |
InChI |
InChI=1S/C5H9F2NOS/c6-5(7)3-4(5)1-2-10(8)9/h4H,1-3,8H2 |
InChI Key |
FSBBNQOMESHMAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)CCS(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


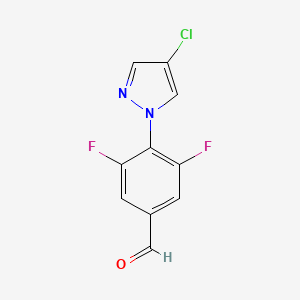

![O-{6-[3,5-bis(chloromethyl)phenoxy]hexyl}hydroxylamine TFA salt](/img/structure/B13559389.png)
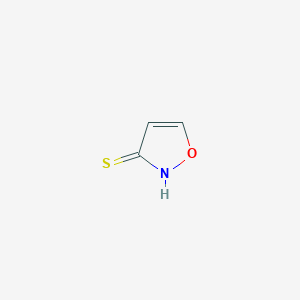

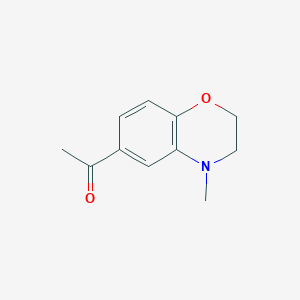
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
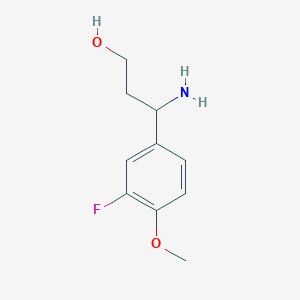
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)


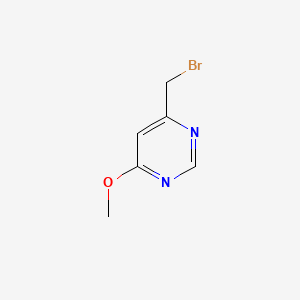
![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)
